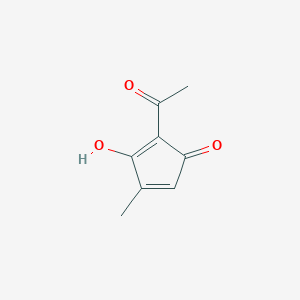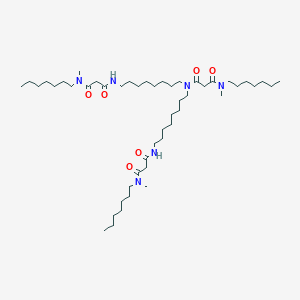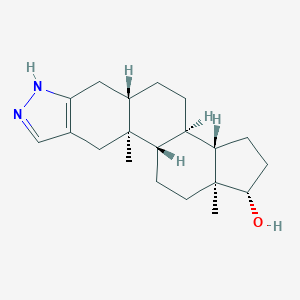
1,4-Diphenylphthalazine
Übersicht
Beschreibung
1,4-Diphenylphthalazine is a chemical compound with the molecular formula C20H14N2 . It has a molecular weight of 282.34 .
Molecular Structure Analysis
The molecular structure of 1,4-Diphenylphthalazine consists of a phthalazine core with two phenyl groups attached at the 1 and 4 positions . Further structural analysis would require more specific data or computational modeling .Physical And Chemical Properties Analysis
1,4-Diphenylphthalazine has a melting point of 192°C . Its boiling point is predicted to be 495.5±14.0°C, and its density is predicted to be 1.173±0.06 g/cm3 . The pKa is predicted to be 2.96±0.30 .Wissenschaftliche Forschungsanwendungen
Chemical Reactivity and Derivatives Formation
- 1,4-Diphenylphthalazine demonstrates reactivity with alkali metals, leading to the formation of a monomeric dianion. It undergoes various chemical reactions, including protonation, acylation, and alkylation, yielding 1,2-dihydrophthalazine derivatives. Additionally, annulation of the phthalazine ring system has been achieved, indicating its potential in synthetic chemistry (Ş. Kaban, 1983).
Near-Infrared Emitting Cationic Iridium Complexes
- 1,4-Diphenylphthalazine-based ligands have been utilized in the synthesis of near-infrared-emitting cationic iridium complexes. These complexes exhibit a significant red shift to the NIR region and are proposed for use in NIR organic-light-emitting devices (OLEDs), highlighting their potential in optoelectronic applications (Li-Dong Xin et al., 2015).
Polymer Chemistry Applications
- In polymer chemistry, 1,4-Diphenylphthalazine is used in the synthesis of novel copoly(phenyl-s-triazine)s. These polymers, containing both diphenylfluorene and phthalazinone units, exhibit excellent thermal properties and solubility, indicating their potential in high-performance materials (Lishuai Zong et al., 2014).
Photoluminescent Materials Development
- Studies on homoleptic iridium complexes with 1,4-Diphenylphthalazine ligands indicate their potential as efficient green-emitting materials. These complexes are explored for their photoluminescent quantum efficiency, relevant in the development of photoluminescent materials (Lili Shi et al., 2011).
Dirhodium Complexes and Reactivity Studies
- Research involving dirhodium carbonyl complexes bridged by 1,4-bis((diphenylphosphino)methyl)phthalazine showcases the reactivity and potential applications of these complexes in coordination chemistry and catalysis (Takafumi Yamaguchi et al., 2010).
Synthesis of Novel Anticancer Agents
- 1,4-Diphenylphthalazine derivatives have been synthesized and evaluated for their antitumor activities, showcasing the compound's relevance in medicinal chemistry and drug development (Juan Li et al., 2006).
Eigenschaften
IUPAC Name |
1,4-diphenylphthalazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)20(22-21-19)16-11-5-2-6-12-16/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKESBMWUAJUZPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50484018 | |
| Record name | 1,4-Bis(phenyl)phthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50484018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diphenylphthalazine | |
CAS RN |
10132-05-5 | |
| Record name | 1,4-Bis(phenyl)phthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50484018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]cyclohexa-2,4-diene-1-thione](/img/structure/B160977.png)








